molecular formula C14H18BClO2 B2767988 (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355094-04-0

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2767988
CAS RN: 1355094-04-0
M. Wt: 264.56
InChI Key: LSWXAAQYYFRGPI-MDZDMXLPSA-N
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Description

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Cl-TMD, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. It is a highly stable and versatile reagent that has been used in a variety of applications, including organic synthesis, catalysis, and biological imaging.

Scientific Research Applications

Synthesis and Material Science

Synthesis of Organoboronic Acids Derivatives : The synthesis of various boronic acid derivatives, including mercapto- and piperazino-methyl-phenylboronic acid derivatives, has been explored. These compounds exhibit potential inhibitory activity against serine proteases, highlighting their importance in biochemistry and pharmacology (Spencer et al., 2002).

Catalysis and Reaction Mechanisms : The compound has been utilized in palladium-catalyzed silaboration of allenes, demonstrating a regio- and stereoselective method for synthesizing various 2-silylallylboronates. This process is crucial for the synthesis of homoallylic alcohols, showcasing its importance in complex organic synthesis (Chang et al., 2005).

Silicon-Based Drug Synthesis : A new building block for the synthesis of silicon-based drugs and odorants was developed, demonstrating the synthetic potential of related boron compounds in creating biologically active disila-tetrahydronaphthalene derivatives. This includes the synthesis of the retinoid agonist disila-bexarotene, indicating the role of such compounds in medicinal chemistry (Büttner et al., 2007).

Dehydrogenative Borylation : The compound has been used in the dehydrogenative borylation of vinylarenes with pinacolborane, catalyzed by rhodium and ruthenium complexes. This process provides a method for the stereoselective synthesis of vinylboronates, important intermediates in organic synthesis and materials science (Murata et al., 2002).

Polymer Science and Surface Chemistry

Polymer Synthesis : The synthesis and characterization of deeply colored polymers containing pyrrolopyrrole dione units in the main chain have been reported. This research contributes to the development of new materials with potential applications in electronics and optoelectronics (Welterlich et al., 2012).

Surface Modification : Studies on the adsorption of poly(vinyl alcohol) onto hydrophobic substrates have shown the potential of boron compounds in modifying surface properties. This work is significant for creating hydrophilic surfaces with applications in various industries, including biomedical engineering (Kozlov et al., 2003).

properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWXAAQYYFRGPI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1355094-04-0
Record name 2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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